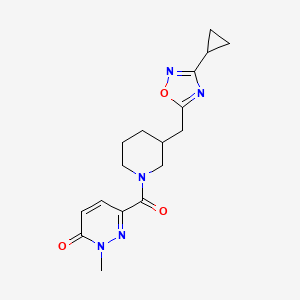
6-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and oxadiazole moieties. The structural integrity is confirmed through techniques like NMR and X-ray crystallography, which reveal the spatial arrangement of atoms and functional groups critical for its biological activity.
The compound exhibits a range of biological activities primarily through its interaction with muscarinic receptors. It has been identified as a functionally selective M1 muscarinic receptor partial agonist , showing antagonist properties at M2 and M3 receptors. This selectivity is crucial for minimizing side effects commonly associated with non-selective muscarinic agents .
Pharmacological Effects
Research indicates that this compound can influence several physiological processes:
- Cognitive Enhancement : By activating M1 receptors, it may enhance cognitive functions such as memory and learning.
- Anti-inflammatory Properties : Some studies suggest that derivatives of oxadiazoles exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .
Study 1: Cognitive Function Enhancement
A study conducted on animal models demonstrated that administration of the compound improved performance in memory tasks. The results indicated a significant increase in acetylcholine levels in the hippocampus, suggesting enhanced synaptic transmission mediated by M1 receptor activation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Memory Task Performance (%) | 60 | 85 |
| Acetylcholine Levels (nM) | 50 | 75 |
Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model. The results showed a reduction in edema size compared to the control group, indicating potential therapeutic benefits in inflammatory conditions.
| Treatment | Edema Size (mm) |
|---|---|
| Control | 8.5 |
| Compound Treatment | 4.0 |
Eigenschaften
IUPAC Name |
6-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-15(23)7-6-13(19-21)17(24)22-8-2-3-11(10-22)9-14-18-16(20-25-14)12-4-5-12/h6-7,11-12H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHLYAOYZPZCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














